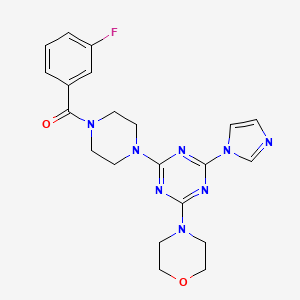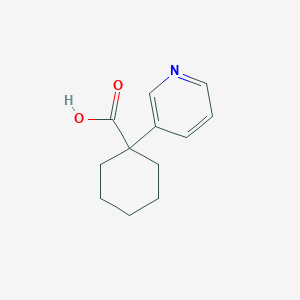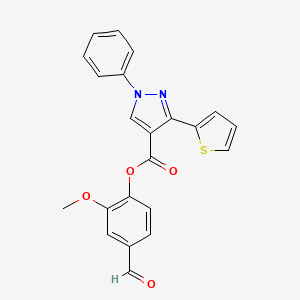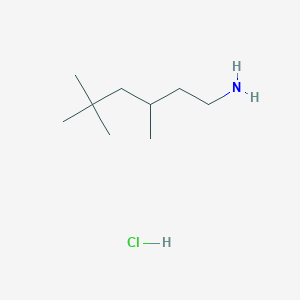
(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)(3-fluorophenyl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone is a useful research compound. Its molecular formula is C21H23FN8O2 and its molecular weight is 438.467. The purity is usually 95%.
BenchChem offers high-quality (4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antivirale
Des dérivés d'indole, qui partagent des similitudes structurales avec le composé en question, ont été rapportés pour présenter des propriétés antivirales significatives . La présence du cycle imidazole, qui est une caractéristique du composé, est connue pour contribuer à ces activités. Cela suggère que notre composé pourrait être synthétisé et testé pour son efficacité contre une gamme de virus à ARN et à ADN.
Propriétés anti-inflammatoires
Le noyau indole, qui fait partie de la structure du composé, est associé à des effets anti-inflammatoires . Cela implique que le composé pourrait être utile dans le développement de nouveaux agents anti-inflammatoires, offrant potentiellement des avantages thérapeutiques pour les affections caractérisées par l'inflammation.
Potentiel anticancéreux
Des composés avec des échafaudages indoliques ont été trouvés pour se lier avec une forte affinité à plusieurs récepteurs, ce qui est bénéfique dans les stratégies de traitement du cancer . La capacité du composé à interagir avec les cibles cellulaires pourrait être explorée pour son utilisation potentielle en thérapie anticancéreuse.
Effets anti-VIH
Des dérivés d'indole spécifiques ont montré une activité inhibitrice contre le VIH, suggérant que des composés similaires pourraient être développés comme agents anti-VIH . Les caractéristiques structurelles du composé peuvent être optimisées pour améliorer son activité contre la réplication du VIH dans les cellules infectées.
Capacités antioxydantes
Les activités biologiques des dérivés d'indole comprennent également des propriétés antioxydantes . Le composé pourrait être étudié pour sa capacité à neutraliser les radicaux libres, qui sont impliqués dans diverses maladies et processus de vieillissement.
Action antimicrobienne
Les dérivés d'indole sont connus pour leurs effets antimicrobiens, qui pourraient être étendus au composé en question . Son application pourrait être significative dans la lutte contre la résistance microbienne, une préoccupation croissante dans la santé publique.
Activité antituberculeuse
La lutte contre la tuberculose pourrait bénéficier de la synthèse de nouveaux composés à base d'indole ayant des propriétés antituberculeuses . Le composé pourrait être un candidat pour le développement de nouveaux médicaments antituberculeux.
Applications antidiabétiques
Les dérivés d'indole ont été associés à des effets antidiabétiques, ce qui ouvre des possibilités pour que le composé soit utilisé dans la gestion du diabète . Son rôle dans la régulation de l'insuline et le métabolisme du glucose pourrait faire l'objet de recherches futures.
Mécanisme D'action
Target of Action
The compound contains an imidazole ring, which is a common structure in many bioactive compounds . Imidazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound might also interact with various biological targets.
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives , it’s likely that this compound could affect multiple biochemical pathways.
Result of Action
Given the biological activities associated with imidazole derivatives , it’s possible that this compound could have a range of effects at the molecular and cellular level.
Propriétés
IUPAC Name |
(3-fluorophenyl)-[4-(4-imidazol-1-yl-6-morpholin-4-yl-1,3,5-triazin-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN8O2/c22-17-3-1-2-16(14-17)18(31)27-6-8-28(9-7-27)19-24-20(29-10-12-32-13-11-29)26-21(25-19)30-5-4-23-15-30/h1-5,14-15H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKOCWMALBPDJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC(=N2)N3C=CN=C3)N4CCOCC4)C(=O)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(benzenesulfonyl)piperazin-1-yl]-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol](/img/structure/B2573048.png)

![5-chloro-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2573051.png)



![1,3-dimethyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2573059.png)

![2-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]acetonitrile](/img/structure/B2573064.png)
![methyl 2-({2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate](/img/structure/B2573065.png)
![methyl 4-[2-({1-[4-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2573066.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B2573068.png)

